![molecular formula C13H27ClN2O2 B2490243 Tert-butyl 2-methyl-2-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride CAS No. 2567504-73-6](/img/structure/B2490243.png)
Tert-butyl 2-methyl-2-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride
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Overview
Description
Synthesis Analysis
The asymmetric synthesis of related structures, such as 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, showcases the complexity and efficiency of methods employed in synthesizing structurally complex piperidine derivatives. This process involves diastereoselective reduction and efficient isomerization, highlighting the strategic steps taken to achieve enantiomerically pure compounds for further applications (H. Jona et al., 2009).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, has been determined through methods like MS and 1H NMR, offering insights into the intricate configurations of piperidine-based molecules (Min Wang et al., 2015).
Chemical Reactions and Properties
Exploring the chemical reactions, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate from piperidin-4-ylmethanol through acylation, sulfonation, and substitution reactions provides valuable data on the reactivity and transformation capabilities of the piperidine ring system (Min Wang et al., 2015).
Physical Properties Analysis
X-ray diffraction studies, as conducted on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, offer profound insights into the physical properties, including crystal structure and molecular packing. This data is crucial for understanding the compound's stability, solubility, and physical behavior under various conditions (C. Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, such as their reactivity in condensation reactions and their behavior under basic conditions, are exemplified in the synthesis and characterization of various compounds. These studies reveal the compounds' functionalities and reactive sites, providing insights into their potential applications and behavior in chemical reactions (C. Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
tert-butyl 2-methyl-2-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-12(2,3)17-11(16)15-9-7-6-8-13(15,4)10-14-5;/h14H,6-10H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNIPPKTSCNCNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1C(=O)OC(C)(C)C)CNC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-methyl-2-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride |
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